molecular formula C7H8ClNO B13003795 (3-Chloro-6-methylpyridin-2-yl)methanol

(3-Chloro-6-methylpyridin-2-yl)methanol

Cat. No.: B13003795
M. Wt: 157.60 g/mol
InChI Key: CPKHPAOCXKLERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-6-methylpyridin-2-yl)methanol is a chemical compound with the molecular formula C7H8ClNO It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a methyl group at the sixth position, and a hydroxymethyl group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-6-methylpyridin-2-yl)methanol typically involves the chlorination of 6-methylpyridin-2-ylmethanol. One common method is the reaction of 6-methylpyridin-2-ylmethanol with thionyl chloride (SOCl2) under reflux conditions, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as increased safety, shorter reaction times, and reduced waste. These methods often utilize catalysts and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-6-methylpyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3-Chloro-6-methylpyridin-2-yl)methanol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Chloro-6-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Uniqueness: (3-Chloro-6-methylpyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

(3-chloro-6-methylpyridin-2-yl)methanol

InChI

InChI=1S/C7H8ClNO/c1-5-2-3-6(8)7(4-10)9-5/h2-3,10H,4H2,1H3

InChI Key

CPKHPAOCXKLERP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)Cl)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.